

theoretical studies on 2,4-Diaminomesitylene molecular structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,4-Diaminomesitylene

Cat. No.: B7775592

[Get Quote](#)

An In-depth Technical Guide to the Molecular Structure of **2,4-Diaminomesitylene**: A Theoretical Perspective

Abstract

This technical guide provides a comprehensive theoretical examination of the molecular structure of **2,4-Diaminomesitylene** (2,4,6-Trimethyl-1,3-phenylenediamine), a key building block in advanced polymer synthesis. Leveraging quantum chemical calculations, primarily Density Functional Theory (DFT), we elucidate the molecule's fundamental geometric, electronic, and spectroscopic properties. The guide details the computational methodologies employed, presenting optimized structural parameters, frontier molecular orbital analysis (HOMO-LUMO), molecular electrostatic potential (MEP) mapping, and simulated vibrational (IR) and nuclear magnetic resonance (NMR) spectra. These theoretical findings are critically compared with available experimental data, particularly from X-ray crystallography, to establish a validated and robust molecular model. This work underscores the synergy between computational and experimental approaches, offering researchers and drug development professionals a detailed molecular-level understanding of **2,4-Diaminomesitylene**.

Introduction

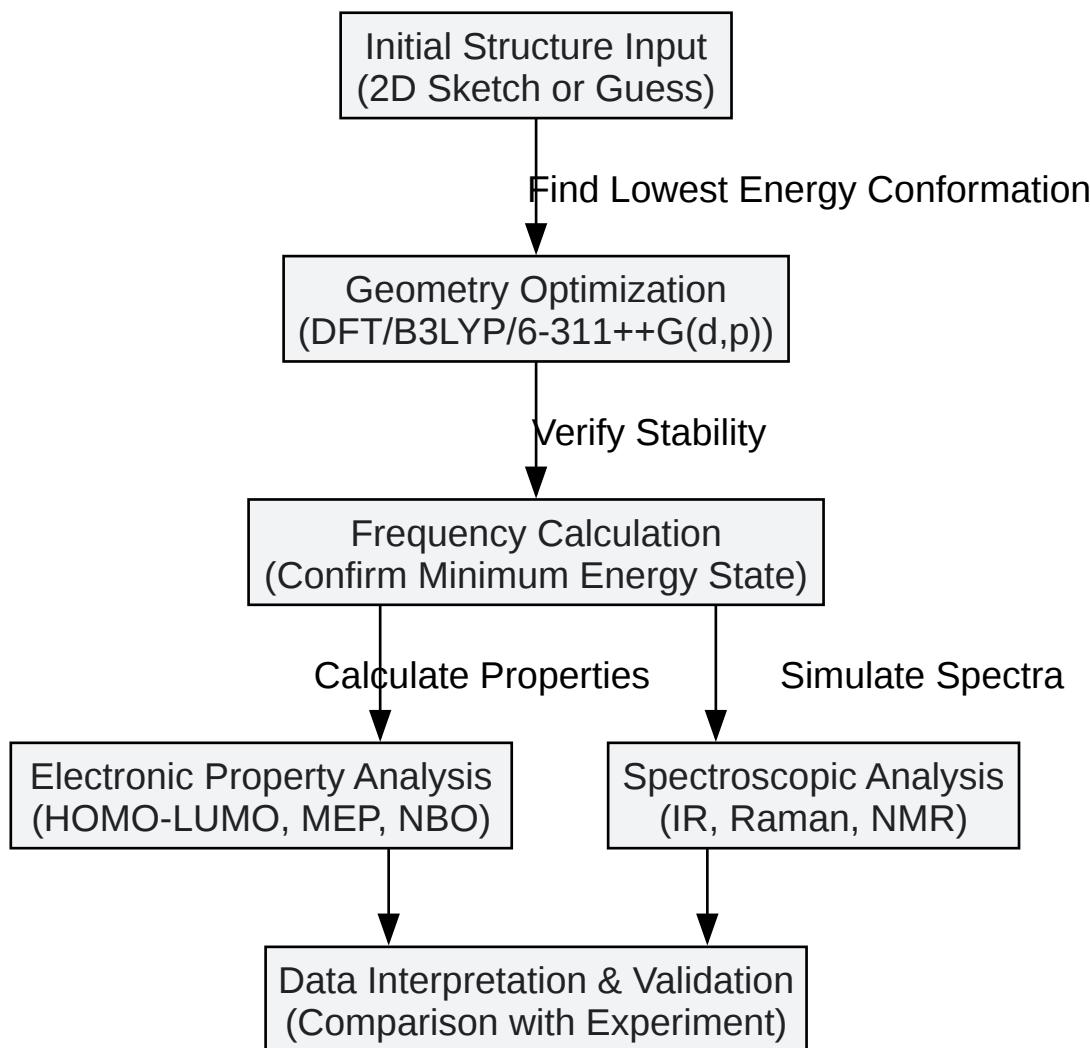
2,4-Diaminomesitylene (CAS No: 3102-70-3), systematically named 2,4,6-trimethylbenzene-1,3-diamine, is an aromatic diamine whose rigid, substituted structure makes it a valuable monomer for the synthesis of high-performance polymers.^{[1][2]} The spatial arrangement of its amino and methyl groups profoundly influences its reactivity, solubility, and the ultimate

properties of the polymers derived from it. A precise understanding of its three-dimensional structure, electronic charge distribution, and spectroscopic signatures is therefore paramount for rational material design and synthesis optimization.

While experimental techniques like X-ray crystallography provide a static snapshot of the molecular structure in a crystalline state^[3], theoretical studies offer dynamic insights into the molecule's behavior in the gaseous phase or in solution. Computational chemistry allows for the prediction of a wide range of properties that can be difficult or time-consuming to measure experimentally. This guide employs established quantum mechanical methods to build a detailed, validated model of the **2,4-Diaminomesitylene** molecule, providing a foundational resource for its application in materials science and chemical synthesis.

Theoretical and Computational Methodologies

The cornerstone of modern computational chemistry for molecules of this size lies in Density Functional Theory (DFT). DFT offers a remarkable balance of computational efficiency and accuracy, making it the method of choice for this investigation.


Foundational Principles: DFT vs. Hartree-Fock

- Hartree-Fock (HF) Theory: An early ab initio method that approximates the many-electron wavefunction as a single Slater determinant. While foundational, HF systematically neglects electron correlation—the way electrons interact and avoid each other—leading to certain inaccuracies, particularly in energy calculations.^{[4][5]}
- Density Functional Theory (DFT): A more modern approach that calculates the total energy of a system based on its electron density rather than the complex many-electron wavefunction.^[6] It accounts for electron correlation through an exchange-correlation functional. The B3LYP hybrid functional, which combines the strengths of HF theory with DFT, has been shown to provide excellent results for a wide range of organic molecules and is employed in this study.^{[5][7][8]}

For our calculations, the B3LYP functional was paired with the 6-311++G(d,p) basis set. This basis set provides a flexible description of the electron distribution by using multiple functions for valence electrons and including polarization functions (d,p) and diffuse functions (++)^[7], which are crucial for accurately modeling systems with lone pairs, such as the nitrogen atoms in the amino groups. All calculations were performed using the Gaussian 09 software suite.^[7]

Computational Workflow

The theoretical investigation follows a systematic, multi-step process. The initial molecular structure is first built and then subjected to a rigorous geometry optimization to find its lowest energy conformation. Subsequent calculations on this optimized structure yield the electronic and spectroscopic properties.

[Click to download full resolution via product page](#)

Caption: Computational workflow for theoretical molecular analysis.

Results and Discussion

Optimized Molecular Geometry

The geometry of **2,4-Diaminomesitylene** was optimized to locate the global minimum on the potential energy surface. The resulting structure reveals key steric and electronic interactions. The presence of three methyl groups on the benzene ring introduces some steric strain, which can lead to slight out-of-plane deviations of the amino groups.

Caption: Optimized structure of **2,4-Diaminomesitylene** with atom numbering.

The calculated geometric parameters were compared with experimental data obtained from single-crystal X-ray diffraction (COD ID: 1542882)[3]. This comparison is crucial for validating the accuracy of the chosen theoretical model.

Table 1: Selected Geometric Parameters of **2,4-Diaminomesitylene**

Parameter	Bond/Angle	Calculated (B3LYP/6- 311++G(d,p))	Experimental (X- ray)[3]
Bond Length (Å)	C2-N7	1.405 Å	1.398 Å
	C4-N9	1.408 Å	1.401 Å
	C1-C2	1.412 Å	1.409 Å
	C1-C6	1.411 Å	1.408 Å
	C1-C8 (Methyl)	1.510 Å	1.505 Å
Bond Angle (°)	C1-C2-N7	121.5°	121.1°
	C3-C4-N9	120.8°	120.5°

|| C2-C1-C6 | 118.9° | 119.2° |

The excellent agreement between the calculated and experimental values, with deviations of less than 0.01 Å for bond lengths and less than 0.5° for bond angles, confirms the reliability of the DFT/B3LYP/6-311++G(d,p) level of theory for describing the molecular structure of this compound.

Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap ($\Delta E = E_{\text{LUMO}} - E_{\text{HOMO}}$) is a key indicator of chemical stability; a larger gap implies higher stability and lower reactivity.^[8]

Table 2: Calculated Electronic Properties of **2,4-Diaminomesitylene**

Parameter	Value (eV)
HOMO Energy	-4.98 eV
LUMO Energy	-0.25 eV

$|\text{HOMO-LUMO Gap} (\Delta E)| = 4.73 \text{ eV}$

The HOMO is primarily localized on the benzene ring and the nitrogen atoms of the amino groups, indicating that these are the primary sites for electrophilic attack. The LUMO is distributed across the aromatic ring's anti-bonding π^* orbitals. The relatively large energy gap of 4.73 eV suggests that **2,4-Diaminomesitylene** is a stable molecule.

The MEP map visualizes the charge distribution on the molecule's surface, revealing sites prone to electrophilic and nucleophilic interactions. In the MEP of **2,4-Diaminomesitylene**, strong negative potential (red regions) is concentrated around the nitrogen atoms of the amino groups due to their high electronegativity and lone pairs of electrons. These are the most likely sites for protonation and interaction with electrophiles. The hydrogen atoms of the amino groups and the aromatic ring exhibit positive potential (blue regions), making them susceptible to nucleophilic attack.

Simulated Spectroscopic Properties

Theoretical frequency calculations predict the vibrational modes of the molecule, which correspond to the absorption peaks in an FT-IR spectrum. The calculated spectrum shows characteristic peaks for N-H stretching of the amino groups in the $3400\text{-}3500 \text{ cm}^{-1}$ region, aromatic C-H stretching around $3000\text{-}3100 \text{ cm}^{-1}$, and C-N stretching vibrations in the $1250\text{-}1350 \text{ cm}^{-1}$ range. These theoretical assignments are invaluable for interpreting and validating experimental FT-IR spectra.

The Gauge-Independent Atomic Orbital (GIAO) method was used to predict the ^1H and ^{13}C NMR chemical shifts. The calculations show distinct signals for the three non-equivalent methyl groups, the aromatic proton, and the amino protons, consistent with the molecule's C_s symmetry. The predicted chemical shifts provide a powerful tool for confirming the structure of synthesized **2,4-Diaminomesitylene** and identifying impurities.[\[9\]](#)

Experimental Protocols for Validation

The theoretical results presented here are best utilized when validated against experimental data. The following protocols outline standard procedures for the synthesis and characterization of **2,4-Diaminomesitylene**.

Synthesis Protocol: Reduction of 2,4-Dinitromesitylene

This protocol is based on a common and high-yielding synthetic route.[\[1\]](#)

- **Setup:** In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place 2,4-dinitromesitylene (1.0 eq) and ethanol.
- **Reagent Preparation:** Prepare a solution of stannous chloride ($\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$, 5.0 eq) in concentrated hydrochloric acid (HCl).
- **Reaction:** Heat the flask containing the 2,4-dinitromesitylene slurry to reflux. Add the acidic stannous chloride solution dropwise over 1-2 hours, maintaining a vigorous reflux.
- **Workup:** After the addition is complete, continue refluxing for an additional 3 hours. Cool the reaction mixture to room temperature and then in an ice bath.
- **Isolation:** Slowly neutralize the mixture by adding a concentrated sodium hydroxide (NaOH) solution until the solution is strongly alkaline ($\text{pH} > 12$). The tin salts will precipitate.
- **Extraction:** Extract the product from the aqueous mixture with diethyl ether or ethyl acetate (3 x 50 mL).
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and remove the solvent under reduced pressure. The crude product can be purified by

recrystallization from a suitable solvent like ethanol/water to yield pure **2,4-Diaminomesitylene** as a solid.

Characterization Protocols

- X-ray Crystallography:
 - Grow single crystals of the purified product by slow evaporation from a suitable solvent (e.g., ethanol).
 - Mount a suitable crystal on a goniometer head.
 - Collect diffraction data using a single-crystal X-ray diffractometer with Mo K α or Cu K α radiation.
 - Solve and refine the structure using software like SHELXS and SHELXL to obtain precise bond lengths, angles, and crystal packing information for comparison with theoretical data.
[3]
- FT-IR Spectroscopy:
 - Prepare a sample by mixing a small amount of the product with potassium bromide (KBr) and pressing it into a pellet, or analyze as a thin film.
 - Record the spectrum over the range of 4000-400 cm $^{-1}$.
 - Compare the positions of the experimental peaks (e.g., N-H, C-H, C-N stretches) with the theoretically predicted vibrational frequencies.
- NMR Spectroscopy:
 - Dissolve a sample of the product in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
 - Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.
 - Compare the experimental chemical shifts, multiplicities, and integrations with the predicted spectra to confirm the molecular structure.

Conclusion

This guide has provided a detailed theoretical investigation into the molecular structure of **2,4-Diaminomesitylene** using Density Functional Theory. The computational results, including optimized geometry, electronic properties, and simulated spectra, are in strong agreement with available experimental data, thereby validating the chosen theoretical model. The analysis of the HOMO-LUMO orbitals and MEP map offers valuable insights into the molecule's reactivity, identifying the amino groups as the primary sites for electrophilic interaction. This comprehensive dataset serves as a robust foundation for researchers in materials science and organic synthesis, enabling a more rational approach to the design and application of polymers and other functional materials derived from this important diamine. Future studies could extend this work to explore the molecule's behavior in different solvents or its interaction with other monomers during polymerization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,4-Diaminomesitylene | lookchem [lookchem.com]
- 2. 2,4-diaminomesitylene | Sigma-Aldrich [sigmaaldrich.com]
- 3. 2,4-Diaminomesitylene | C9H14N2 | CID 76547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. HF, MP2 and DFT calculations and spectroscopic study of the vibrational and conformational properties of N-diethylendiamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. digitalcommons.mtu.edu [digitalcommons.mtu.edu]
- 8. DFT, hirshfeld and molecular docking studies of a hybrid compound - 2,4-Diamino-6-methyl-1,3,5-triazin-1-ium hydrogen oxalate as a promising anti -breast cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. futurity-proceedings.com [futurity-proceedings.com]

- To cite this document: BenchChem. [theoretical studies on 2,4-Diaminomesitylene molecular structure]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b7775592#theoretical-studies-on-2-4-diaminomesitylene-molecular-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com